methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Overview
Description
methyl 6-bromo-1,3-benzothiazole-4-carboxylate is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of methyl 6-bromo-1,3-benzothiazole-4-carboxylate typically involves the bromination of benzothiazole derivatives followed by esterification. One common synthetic route includes the following steps:
Bromination: Benzothiazole is brominated using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 6-position.
Esterification: The brominated benzothiazole is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Chemical Reactions Analysis
methyl 6-bromo-1,3-benzothiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 6-bromo-1,3-benzothiazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: This compound is used in the development of new drugs, particularly those targeting diseases involving the central nervous system.
Material Science:
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,3-benzothiazole-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
methyl 6-bromo-1,3-benzothiazole-4-carboxylate can be compared with other benzothiazole derivatives, such as:
Benzothiazole: The parent compound, which lacks the bromine and ester groups.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Chlorobenzothiazole-4-carboxylic acid methyl ester: Similar to the title compound but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-bromo-1,3-benzothiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXLORAPMNTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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